5-Bromouracil

Description

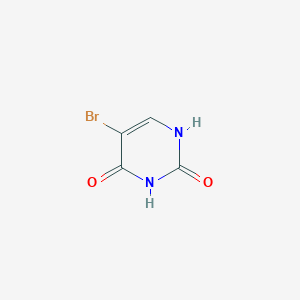

This compound is a pyrimidine having keto groups at the 2- and 4-positions and a bromo group at the 5-position. Used mainly as an experimental mutagen. It has a role as a mutagen. It is a member of pyrimidines and a nucleobase analogue. It is functionally related to a uracil.

This compound is brominated derivative of uracil that acts as an antimetabolite or base analog, substituting for thymine in DNA. It can induce DNA mutations in the same way as 2-aminopurine. It is used mainly as an experimental mutagen, but its deoxyriboside derivative (5-bromo-2-deoxyuridine) is used to treat neoplasms. This compound can be generated naturally, within the body, from uracil by either eosinophil peroxidase or myeloperoxidase. These enzymes preferentially brominate uracil at plasma concentrations of bromine and under moderately acidic conditions.

5-Bromo-2,4(1H,3H)-pyrimidinedione. Brominated derivative of uracil that acts as an antimetabolite, substituting for thymine in DNA. It is used mainly as an experimental mutagen, but its deoxyriboside (BROMODEOXYURIDINE) is used to treat neoplasms.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLQRFGHAALLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058758 | |

| Record name | 5-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-bromouracil is a white powder. (NTP, 1992), Solid; [Merck Index] White to off-white powder; [Acros Organics MSDS] | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Bromouracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), In water, 815 mg/L, temp not specified | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000023 [mmHg] | |

| Record name | 5-Bromouracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Prisms from water | |

CAS No. |

51-20-7 | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Bromouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Bromouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HK400G5UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

590 °F (NTP, 1992), 310 °C | |

| Record name | 5-BROMOURACIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19917 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unraveling the Molecular Deception: A Technical Guide to 5-Bromouracil Mutagenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromouracil (5-BrU), a structural analog of thymine (B56734), is a potent experimental mutagen that has been instrumental in elucidating the mechanisms of DNA replication and repair. Its ability to induce point mutations with high frequency has made it a valuable tool in genetic research. This technical guide provides an in-depth exploration of the core mechanism of this compound mutagenesis, detailing its incorporation into DNA, the critical role of tautomeric shifts in promoting mispairing, and the resulting genetic alterations. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its mutagenic activity, and includes visualizations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Core Mechanism: Tautomeric Ambiguity

The mutagenicity of this compound stems from its ability to exist in two primary tautomeric forms: the keto form and the enol form. This chemical duality allows it to mimic both thymine and cytosine in its base-pairing properties.[1]

-

Incorporation as a Thymine Analog: During DNA replication, this compound in its more stable keto form is recognized by DNA polymerase as a thymine analog and is readily incorporated opposite adenine (B156593) (A) in the template strand.[1] This incorporation itself is not the mutagenic event but sets the stage for subsequent errors.

-

Tautomeric Shift to the Enol Form: The bromine atom at the fifth position of the uracil (B121893) ring, being more electronegative than thymine's methyl group, influences the electron distribution within the base.[2] This property increases the likelihood of a tautomeric shift from the keto form to the less frequent enol form .[3] Theoretical studies suggest that the enol form of 5-BrU is more stable and thus more prevalent than the enol form of thymine.[3]

-

Mispairing with Guanine (B1146940): In its enol state, this compound can form a stable base pair with guanine (G) through three hydrogen bonds, effectively mimicking the pairing of cytosine. If this tautomeric shift occurs while the 5-BrU is part of the DNA template strand, during the next round of replication, DNA polymerase will erroneously insert a guanine opposite the enol 5-BrU.

-

Induction of Transition Mutations: This mispairing event leads to a transition mutation. In the subsequent replication cycle, the newly incorporated guanine will direct the insertion of a cytosine (C) in the complementary strand. The final result is the substitution of an A-T base pair with a G-C base pair.

The following diagram illustrates this multi-step process:

Quantitative Analysis of this compound Mutagenesis

The frequency of mutations induced by this compound is significantly higher than spontaneous mutation rates. While precise values can vary depending on the experimental system, organism, and concentration of 5-BrU, several studies have provided quantitative estimates of its mutagenic potency.

| Parameter | Organism/System | Observation | Reference |

| Mutation Frequency Increase | Bacteriophage T4 | 10³ to 10⁵-fold increase in mutation rate compared to spontaneous mutations. | |

| Mispairing Frequency | In vitro DNA polymerase assay | dGTP:dB mispairs are formed at a 2-4-fold higher frequency than dGTP:T mismatches. | |

| Effect of pH on Mispairing | Avian Myeloblastosis Reverse Transcriptase | Mispairing of G opposite template B increased approximately 430-fold as pH increased from 6.5 to 9.5. |

Experimental Protocols for Assessing this compound Mutagenesis

Several experimental systems are employed to study the mutagenic effects of this compound. The following are detailed methodologies for key assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes auxotrophic strains of Salmonella typhimurium that have mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay measures the frequency of reverse mutations that restore the ability to synthesize histidine (His+).

Objective: To determine if this compound can induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strain (e.g., TA100 for base-pair substitutions)

-

Nutrient broth

-

Top agar (B569324) (0.6% agar, 0.5% NaCl) supplemented with a trace amount of histidine and biotin

-

Minimal glucose agar plates

-

This compound solutions of varying concentrations (sterile)

-

Positive control (e.g., sodium azide (B81097) for TA100)

-

Negative control (sterile water or solvent)

-

S9 fraction (for metabolic activation, though 5-BrU is a direct-acting mutagen)

-

Sterile test tubes, pipettes, and spreader

Procedure:

-

Prepare Bacterial Culture: Inoculate the Salmonella typhimurium tester strain into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.

-

Prepare Test Mixtures: In separate sterile test tubes, add 100 µL of the overnight bacterial culture.

-

To each tube, add one of the following:

-

100 µL of a specific concentration of this compound solution.

-

100 µL of the positive control.

-

100 µL of the negative control.

-

-

Add Top Agar: To each tube, add 2 mL of molten top agar (kept at 45°C) and vortex briefly.

-

Plating: Immediately pour the contents of each tube onto a minimal glucose agar plate. Quickly tilt and rotate the plate to ensure even distribution of the top agar.

-

Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (His+) on each plate. A significant increase in the number of colonies on the 5-BrU-treated plates compared to the negative control indicates a positive mutagenic response.

Yeast Mutagenesis Assay

Yeast, such as Saccharomyces cerevisiae, provides a eukaryotic model system to study mutagenesis. Assays often rely on forward or reverse mutation systems, such as the CAN1 forward mutation assay.

Objective: To measure the frequency of forward mutations at the CAN1 locus in Saccharomyces cerevisiae induced by this compound.

Materials:

-

Saccharomyces cerevisiae strain sensitive to canavanine (e.g., a can1 strain)

-

YPD medium (Yeast extract, Peptone, Dextrose)

-

Synthetic complete (SC) medium

-

SC medium lacking arginine but supplemented with canavanine

-

This compound solutions

-

Sterile water

-

Spectrophotometer

-

Plating supplies

Procedure:

-

Culture Preparation: Grow a culture of the yeast strain in YPD medium to mid-log phase.

-

Cell Treatment:

-

Wash the cells with sterile water and resuspend in a minimal medium or buffer.

-

Divide the cell suspension into aliquots.

-

Add different concentrations of this compound to the experimental aliquots. Include a no-treatment control.

-

Incubate the cultures for a defined period (e.g., one cell cycle) at 30°C with shaking.

-

-

Plating for Viability and Mutation Frequency:

-

Viability: Make serial dilutions of the treated and control cultures and plate onto YPD plates to determine the number of viable cells.

-

Mutation Frequency: Plate appropriate dilutions of the treated and control cultures onto SC medium containing canavanine. Only cells with a mutation in the CAN1 gene will be able to grow.

-

-

Incubation: Incubate plates at 30°C for 3-5 days.

-

Data Analysis:

-

Calculate the survival percentage for each treatment.

-

Count the number of canavanine-resistant colonies.

-

Calculate the mutation frequency as the number of canavanine-resistant colonies divided by the total number of viable cells.

-

In Vitro DNA Polymerase Fidelity Assay

This assay directly measures the misincorporation of nucleotides by a DNA polymerase when replicating a template containing this compound.

Objective: To quantify the rate at which a specific DNA polymerase misincorporates dGTP opposite a this compound residue in a DNA template.

Materials:

-

Purified DNA polymerase

-

Synthetic DNA template containing a single, site-specific this compound

-

DNA primer that anneals upstream of the 5-BrU site

-

dNTPs (dATP, dCTP, dGTP, dTTP), one of which is radiolabeled (e.g., [α-³²P]dGTP)

-

Reaction buffer appropriate for the DNA polymerase

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Primer-Template Annealing: Anneal the primer to the 5-BrU containing template.

-

Polymerase Reaction:

-

Set up reaction mixtures containing the annealed primer-template, DNA polymerase, and reaction buffer.

-

Initiate the reaction by adding the dNTP mix, including the radiolabeled dNTP. To measure misincorporation of G, the reaction would typically contain dGTP and the next correct dNTP to allow for extension beyond the misincorporated base.

-

Incubate the reaction for a specific time at the optimal temperature for the polymerase.

-

-

Gel Electrophoresis:

-

Stop the reactions and denature the DNA.

-

Separate the reaction products by denaturing PAGE. The gel should have sufficient resolution to distinguish between the original primer and the extended products.

-

-

Quantification:

-

Visualize the radiolabeled DNA fragments using a phosphorimager or autoradiography.

-

Quantify the intensity of the bands corresponding to the correctly extended primer (incorporation of A opposite 5-BrU) and the mis-extended primer (incorporation of G opposite 5-BrU).

-

Calculate the misincorporation frequency as the ratio of the intensity of the mis-extended product to the sum of the intensities of all extended products.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the mutagenic properties of this compound.

Conclusion

The mechanism of this compound mutagenesis is a classic example of how a subtle change in the chemical structure of a DNA base analog can lead to significant genetic consequences. Its propensity for tautomeric shifts, which allows it to mispair with guanine, is the primary driver of its mutagenic activity, predominantly causing A-T to G-C transition mutations. The experimental protocols detailed in this guide provide robust frameworks for researchers to investigate and quantify the mutagenic effects of this compound and other base analogs. A thorough understanding of this mechanism is not only fundamental to the study of mutagenesis but also has implications for the development of antiviral and anticancer therapies that utilize nucleoside analogs.

References

The Discovery and Mutagenic Nature of 5-Bromouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromouracil (5-BU), a halogenated analog of the DNA base thymine (B56734), has played a pivotal role in our understanding of chemical mutagenesis and DNA replication fidelity. Its discovery as a potent mutagen in the mid-20th century provided a powerful tool for geneticists to induce and study mutations, leading to fundamental insights into gene structure and function. This technical guide provides a comprehensive overview of the history, discovery, and mutagenic mechanisms of this compound. It details the key experiments that established its role as a mutagen, presents quantitative data on its effects, and outlines the molecular pathways involved. Furthermore, this guide explores the applications of this compound and its derivatives in contemporary research and drug development, particularly in oncology.

A Historical Perspective: The Dawn of Chemical Mutagenesis

The journey to understanding chemical mutagenesis was a landmark chapter in molecular biology. Following the discovery of X-rays as a mutagenic agent, scientists began to explore the potential of chemical compounds to induce heritable changes in genetic material.

Early Pioneers and Key Discoveries

The story of this compound's mutagenic properties begins with the foundational work of several key scientists. In 1956, Rose M. Litman and Arthur B. Pardee published a seminal paper in Nature demonstrating that this compound could induce mutations in bacteriophage T2.[1] Their work provided the first clear evidence of a base analog's ability to cause heritable genetic changes.

Building on this, Seymour Benzer and Ernst Freese conducted elegant experiments in the late 1950s using the rII locus of bacteriophage T4. Their 1958 paper in the Proceedings of the National Academy of Sciences provided quantitative evidence of 5-BU's potent mutagenic activity, showing it could increase mutation rates several hundred-fold compared to spontaneous rates.[2][3] They also observed that a high percentage of 5-BU-induced mutants could be reverted to wild-type by 5-BU, suggesting a specific and reversible mechanism of action.

Later, in 1962, Betty E. Terzaghi, George Streisinger, and Franklin W. Stahl provided further mechanistic insights with their "clean-growth" experiments, also using bacteriophage T4.[4][5] Their work demonstrated that mutations could arise during the replication of DNA that had already incorporated this compound, solidifying the idea that the incorporated analog was the source of the genetic instability.

The Molecular Mechanism of this compound Mutagenesis

The mutagenicity of this compound stems from its structural similarity to thymine, allowing it to be incorporated into DNA during replication. However, the presence of the bromine atom at the 5th position of the pyrimidine (B1678525) ring introduces electronic instability, leading to tautomeric shifts and subsequent mispairing.

Tautomerism and Ambiguous Base Pairing

This compound can exist in two primary tautomeric forms: the common keto form and the rare enol form.

-

Keto Form: In its stable keto form, this compound behaves like thymine and correctly pairs with adenine.

-

Enol Form: The electronegative bromine atom increases the probability of a tautomeric shift to the enol form. In this state, this compound mimics the hydrogen bonding properties of cytosine and can mispair with guanine (B1146940).

This tautomeric ambiguity is the primary driver of 5-BU-induced mutations, leading to two main types of transitional mutations:

-

Incorporation Errors: An incoming this compound molecule in its enol form can be incorporated opposite a guanine residue in the template strand.

-

Replication Errors: A this compound molecule already incorporated in the DNA (in its keto form, opposite adenine) can shift to its enol form during a subsequent round of replication, causing a guanine to be inserted into the newly synthesized strand.

These errors, if not corrected by DNA repair mechanisms, become fixed as A-T to G-C or G-C to A-T transitions in subsequent generations.

References

- 1. Bench to bedside radiosensitizer development strategy for newly diagnosed glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. INDUCTION OF SPECIFIC MUTATIONS WITH this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]

- 5. THE MECHANISM OF this compound MUTAGENESIS IN THE BACTERIOPHAGE T4 - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromouracil as a Thymine Analog in DNA Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromouracil (5-BU), a structural analog of thymine (B56734), is a potent mutagenic agent widely utilized in molecular biology research to induce and study DNA mutations. Its ability to be incorporated into DNA in place of thymine, coupled with its distinct tautomeric properties, leads to base pairing errors during DNA replication, primarily resulting in transition mutations. This technical guide provides a comprehensive overview of the molecular mechanisms of 5-BU-induced mutagenesis, detailed experimental protocols for its application, quantitative data on its effects, and a visualization of the cellular response to the DNA damage it incurs.

Mechanism of Action: Incorporation and Tautomeric Shift

This compound's mutagenic activity stems from its structural similarity to thymine, allowing it to be incorporated into a growing DNA strand during replication. The key to its mutagenicity lies in the presence of a bromine atom at the 5th position of the pyrimidine (B1678525) ring, which influences its electronic properties and promotes tautomeric shifts.[1]

5-BU can exist in two primary tautomeric forms: the keto form and the enol form.[2]

-

Keto Form: In its more stable keto form, 5-BU behaves as a thymine analog and forms a standard Watson-Crick base pair with adenine. This allows for its initial incorporation into the DNA strand opposite an adenine.[2]

-

Enol Form: The bromine atom's electron-withdrawing nature increases the propensity of 5-BU to shift to its less frequent enol tautomer. In this enol form, 5-BU mimics the hydrogen bonding pattern of cytosine and preferentially pairs with guanine (B1146940).[1][2]

This tautomeric ambiguity is the foundation of 5-BU's mutagenic effect, leading to two primary pathways for inducing transition mutations (a purine-for-purine or pyrimidine-for-pyrimidine substitution).

A:T to G:C Transition (Incorporation Error)

An A:T to G:C transition can occur when a 5-BU molecule from the nucleotide pool, in its enol form, is incorporated opposite a guanine in the template strand during DNA replication. In subsequent rounds of replication, this incorporated 5-BU (now likely in its more stable keto form) will pair with adenine. The original guanine on the template strand will pair with cytosine. This ultimately results in a G:C pair where an A:T pair once existed.

G:C to A:T Transition (Replication Error)

Conversely, a G:C to A:T transition can be initiated when 5-BU, already incorporated into the DNA in its keto form (opposite an adenine), undergoes a tautomeric shift to its enol form. During the next round of DNA replication, this enol form of 5-BU will mispair with guanine. In the following replication cycle, this guanine will correctly pair with cytosine, leading to the substitution of the original A:T pair with a G:C pair.

Caption: G:C to A:T transition induced by this compound.

Quantitative Data on this compound's Effects

The mutagenic potency of 5-BU and its impact on DNA stability can be quantified. The following tables summarize key data from published studies.

Mutagenic Frequency

The frequency of mutations induced by 5-BU can be measured by observing the reversion of specific mutations in a model system, such as bacteriophage T4.

| Phage Mutant | Inducing Mutagen | Reversion Frequency (per 10⁸ phages) without 5-BU | Reversion Frequency (per 10⁸ phages) with 5-BU | Fold Increase |

| N17 | Hydroxylamine | 1.6 | 280 | 175 |

| N34 | Hydroxylamine | 0.8 | 120 | 150 |

| UV71 | UV | 0.4 | 12 | 30 |

Data adapted from studies on bacteriophage T4 rII mutants.

Impact on DNA Thermal Stability

The incorporation of 5-BU into DNA affects its thermal stability, which can be measured by the melting temperature (Tm).

| DNA Source | % Thymine Replaced by 5-BU | Melting Temperature (Tm) in 15 mM NaCl, 1.5 mM Na Citrate (°C) | ΔTm (°C) |

| Unsubstituted | 0% | 69.5 | - |

| Substituted | ~95% | 74.0 | +4.5 |

Data adapted from studies on bromodeoxyuridine-substituted cell lines.

Experimental Protocols

5-BU Mutagenesis in Escherichia coli

This protocol describes a general method for inducing mutations in the lacZ gene of E. coli, leading to a loss of β-galactosidase activity.

1. Strain Preparation:

- Use an E. coli strain with a functional lacZ gene and auxotrophic for thymine (thyA-).

- Grow an overnight culture in LB medium supplemented with thymine (50 µg/mL).

2. 5-BU Exposure:

- Inoculate fresh minimal medium (M9 salts, glucose, and required amino acids) with the overnight culture.

- Supplement the medium with this compound at a final concentration of 20 µg/mL. Do not add thymine.

- Incubate with shaking at 37°C for a duration that allows for several rounds of DNA replication (e.g., 4-6 hours).

3. Selection of Mutants:

- Plate serial dilutions of the culture onto MacConkey agar (B569324) or LB agar containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

- lacZ mutants will form white or pale colonies, while wild-type colonies will be red (MacConkey) or blue (X-gal).

4. Calculation of Mutation Frequency:

- Determine the total number of viable cells by plating on non-selective medium.

- Calculate the mutation frequency as the ratio of mutant colonies to the total number of viable cells.

start [label="Start: E. coli (thyA-, lacZ+)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

culture [label="Overnight culture\n(LB + Thymine)"];

exposure [label="Inoculate minimal medium\n+ this compound (20 µg/mL)"];

incubation [label="Incubate at 37°C\n(4-6 hours)"];

plating [label="Plate on selective medium\n(e.g., MacConkey or X-gal)"];

selection [label="Identify lacZ- mutants\n(white/pale colonies)"];

counting [label="Count total viable cells\n(non-selective medium)"];

calculation [label="Calculate Mutation Frequency", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> culture;

culture -> exposure;

exposure -> incubation;

incubation -> plating;

plating -> selection;

incubation -> counting [style=dashed];

selection -> calculation;

counting -> calculation;

}

Caption: Workflow for 5-BU mutagenesis in E. coli.

"DNA-Dependent" Mutagenesis in Mammalian Cells (e.g., V79)

This protocol is designed to study mutations that arise from the replication of DNA that already contains 5-BU.

1. 5-BrdU Incorporation (Non-mutagenic phase):

- Culture Chinese hamster V79 cells in standard medium (e.g., DMEM with 10% FBS).

- Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the medium at a low concentration (e.g., 1 µM) for a period sufficient for one to two cell cycles (e.g., 24-48 hours) to allow for its incorporation into the DNA.

- Wash the cells thoroughly with fresh medium to remove any unincorporated BrdU.

2. Induction of Mutagenesis (Mutagenic phase):

- Culture the cells with the BrdU-substituted DNA in a medium containing a high concentration of thymidine (B127349) (e.g., 10 mM). This creates a nucleotide pool imbalance that promotes mispairing of the incorporated 5-BU.

- Incubate for a defined period (e.g., 24 hours).

3. Selection of Mutants (e.g., HPRT mutants):

- Plate the cells at a known density in a medium containing a selective agent, such as 6-thioguanine, to select for mutants in the HPRT gene.

- Plate a separate set of cells at a lower density in a non-selective medium to determine the cloning efficiency.

- Incubate the plates for 7-10 days to allow for colony formation.

4. Calculation of Mutation Frequency:

- Count the number of resistant colonies on the selective plates and the number of colonies on the non-selective plates.

- Calculate the mutation frequency, correcting for the cloning efficiency.

Cellular Response to this compound-Induced Damage: The SOS Response

The incorporation of 5-BU and subsequent mispairing can lead to lesions in the DNA that trigger cellular DNA damage responses. In E. coli, a key pathway is the SOS response, a global response to DNA damage that involves the induction of numerous genes involved in DNA repair and mutagenesis.

The central regulators of the SOS response are the LexA repressor and the RecA protein. Under normal conditions, LexA binds to the operator sequences of SOS genes, repressing their transcription. When DNA damage, such as that caused by 5-BU, leads to the stalling of replication forks and the accumulation of single-stranded DNA (ssDNA), RecA polymerizes on the ssDNA to form a nucleoprotein filament. This activated RecA* complex stimulates the autocatalytic cleavage of the LexA repressor. The cleavage of LexA leads to the derepression of the SOS genes, including those encoding for error-prone DNA polymerases that can replicate past the DNA lesions, albeit with a higher error rate.

Caption: The SOS response pathway in E. coli.

Conclusion

This compound remains an invaluable tool in molecular genetics and cancer research. Its well-characterized mechanism of inducing transition mutations through tautomeric shifts provides a powerful system for studying mutagenesis, DNA repair, and the effects of DNA damage on cellular processes. The experimental protocols outlined in this guide offer a starting point for researchers to harness the properties of 5-BU in their own investigations. A thorough understanding of its mechanism of action and the cellular responses it elicits is crucial for the accurate interpretation of experimental results and for its potential application in therapeutic strategies.

References

An In-depth Technical Guide on the Core Role of 5-Bromouracil in Inducing A-T to G-C Transitions

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: 5-Bromouracil (5-BU) is a potent experimental mutagen that acts as a structural analog of thymine. Its incorporation into DNA and subsequent tautomeric shifts or ionization events are the primary drivers of its mutagenic activity. In its common keto form, 5-BU pairs with adenine (B156593) as expected. However, it can shift to a rarer enol or ionized form, which preferentially pairs with guanine (B1146940).[1][2][3][4] This mispairing during DNA replication leads to the substitution of a guanine for the original adenine, and after a subsequent round of replication, results in a stable G-C pair, completing the A-T to G-C transition.[1] This guide provides a detailed examination of the molecular mechanisms, quantitative data on mutation frequencies, and experimental protocols for studying this process.

The Core Mechanism of this compound Mutagenesis

The mutagenic effect of this compound is a multi-step process that begins with its incorporation into the DNA double helix and is ultimately fixed as a stable mutation through successive rounds of DNA replication.

Incorporation into DNA

As a structural analog of thymine, this compound (in its deoxyriboside form, 5-bromodeoxyuridine or BrdU) can be utilized by DNA polymerases during replication. It is typically incorporated into a new DNA strand opposite an adenine (A) residue in the template strand. In its stable keto form, 5-BU forms two hydrogen bonds with adenine, mimicking the normal A-T base pair.

Tautomerism and Ionization

The key to 5-BU's mutagenicity lies in its ability to exist in alternative tautomeric or ionized states.

-

Keto-Enol Tautomerism: 5-BU can undergo a tautomeric shift from its common keto form to a rare enol form. The electronegative bromine atom at the C5 position increases the probability of this shift compared to the methyl group of thymine.

-

Ionization: Alternatively, 5-BU can exist in an ionized state. This form is also complementary to guanine. Studies have shown that increasing pH, which promotes ionization, significantly increases the frequency of mispairing with guanine, suggesting ionization is a primary driver of 5-BU-induced mutagenesis.

Mispairing with Guanine

When 5-BU, already incorporated into a DNA strand, shifts to its enol or ionized form, its hydrogen bonding pattern changes. Instead of pairing with adenine, it now preferentially pairs with guanine (G). During the next round of DNA replication, DNA polymerase will read the enol/ionized 5-BU on the template strand and incorrectly insert a guanine into the newly synthesized strand.

Fixation of the A-T to G-C Transition

The mutation is not yet "fixed" at this stage. The G is paired with 5-BU. In the subsequent round of DNA replication, the two strands of this molecule separate.

-

The original template strand containing 5-BU may revert to its keto form and correctly template the insertion of an adenine, or it may remain in the enol/ionized form and again template a guanine.

-

Crucially, the new strand containing the misincorporated guanine will serve as a template for the synthesis of a complementary strand. DNA polymerase will read the guanine and correctly insert a cytosine (C), forming a stable G-C base pair.

This final G-C pair is a permanent mutation, a transition from the original A-T pair.

Caption: Workflow of this compound inducing an A-T to G-C transition over three replication cycles.

Visualization of Base Pairing

The structural basis for 5-BU's mutagenic action is its differential base-pairing properties in its keto and enol/ionized forms.

Caption: Base pairing of this compound in its common keto and mutagenic enol/ionized forms.

Quantitative Data on this compound Mutagenesis

The frequency of 5-BU-induced mutations can be influenced by several factors, including the local DNA sequence, the efficiency of DNA repair mechanisms, and experimental conditions like pH.

| Parameter | Organism/System | Observation | Reference |

| Mutation Induction | Phage T4 | Increases reversion rates over spontaneous mutation by factors up to 10,000 at specific "hot spots". | |

| Misincorporation Frequency | In vitro (T4 DNA Polymerase) | Misincorporation of 5-BU opposite a template Guanine is 1.1 +/- 0.14%. | |

| Proofreading Efficiency | In vitro (T4 DNA Polymerase) | 3'-exonuclease proofreading reduces the 5-BU:G misincorporation ratio by 6-fold to 0.16%. | |

| Effect of pH | In vitro (AMV RT) | Misincorporation of Guanine opposite template 5-BU increases ~430-fold as pH rises from 6.5 to 9.5. |

Experimental Protocols

Studying the mutagenic effects of this compound involves various in vivo and in vitro assays. Below are generalized protocols based on established methodologies.

Protocol: Mammalian Cell Mutagenesis Assay

This protocol is based on the "DNA-dependent" mutagenesis method, designed to measure mutations arising from 5-BU already incorporated into the genome.

Caption: Experimental workflow for a DNA-dependent this compound mutagenesis assay in mammalian cells.

Methodology:

-

Cell Culture: Culture mammalian cells (e.g., V79 or CHO) in standard growth medium.

-

5-BU Incorporation: Supplement the growth medium with a non-toxic concentration of 5-bromodeoxyuridine (BrdUrd) for a duration sufficient for several cell divisions (e.g., 24-48 hours), allowing for its incorporation into the cellular DNA.

-

Removal of 5-BU: Aspirate the BrdUrd-containing medium, wash the cell monolayer with phosphate-buffered saline (PBS) three times to remove any residual BrdUrd.

-

Induction of Mutagenic Conditions: Add fresh, BrdUrd-free medium. To induce mutagenesis, this medium can be supplemented with a high concentration of thymidine, which creates an imbalance in the intracellular nucleotide pools, potentially overwhelming repair pathways and promoting mispairing during the replication of 5-BU-containing DNA.

-

Expression Period: Allow the cells to grow for a period (e.g., 6-8 days) to allow for the fixation of mutations and the expression of the mutant phenotype.

-

Mutant Selection: Plate a known number of cells onto both non-selective and selective media. For example, to select for mutations in the HPRT gene, use a medium containing 6-thioguanine. Only cells with a non-functional HPRT protein will survive.

-

Quantification and Analysis: After an appropriate incubation period (e.g., 7-10 days), count the number of colonies on both selective and non-selective plates. The mutation frequency is calculated as the number of mutant colonies divided by the total number of viable cells plated. Isolate DNA from mutant colonies for PCR and sequencing to confirm the molecular nature of the mutation.

Protocol: In Vitro Polymerase Fidelity Assay

This assay directly measures the frequency with which a DNA polymerase misincorporates a nucleotide opposite a 5-BU residue on a synthetic DNA template.

Methodology:

-

Template-Primer Design: Synthesize a short single-stranded DNA oligonucleotide template containing a single this compound at a defined position. Synthesize a complementary primer that anneals just upstream of the 5-BU site.

-

Annealing: Anneal the primer to the template by mixing them in an appropriate buffer, heating to 95°C, and slowly cooling to room temperature.

-

Reaction Setup: Prepare reaction mixtures containing the annealed template-primer, a purified DNA polymerase (e.g., T4 DNA polymerase or a bacterial polymerase), reaction buffer, and a mixture of dNTPs. To measure misincorporation, set up parallel reactions, each containing only one type of dNTP (dATP, dGTP, dCTP, or dTTP).

-

Polymerase Reaction: Initiate the reaction by adding the polymerase and incubate at the optimal temperature (e.g., 37°C) for a defined period, allowing for single-nucleotide incorporation opposite the 5-BU.

-

Analysis: The product is a primer extended by one nucleotide. The identity of this incorporated nucleotide can be determined by several methods:

-

Radiolabeling: Use a radiolabeled primer or dNTP and separate the products by denaturing polyacrylamide gel electrophoresis (PAGE). The band intensity corresponding to the incorporation of dGTP versus dATP provides a direct measure of misincorporation frequency.

-

Mass Spectrometry: Analyze the mass of the extended primer to identify the added nucleotide.

-

-

Calculation: The misincorporation frequency is calculated as the rate of incorrect nucleotide (dGTP) incorporation divided by the rate of correct nucleotide (dATP) incorporation.

Cellular Repair and Counteraction

Cells are not defenseless against the effects of this compound. DNA repair pathways can recognize and correct the damage.

-

Base Excision Repair (BER): Uracil-DNA glycosylase, an enzyme in the BER pathway, can recognize uracil (B121893) in DNA. While 5-BU is not uracil, some glycosylases may recognize the altered base, leading to its excision and the creation of an apurinic/apyrimidinic (AP) site, which is then repaired.

-

Mismatch Repair (MMR): The mismatch repair system recognizes and corrects mispaired bases, such as a 5-BU:G pair. The efficiency of MMR in recognizing this specific mismatch can influence the final mutation rate.

The ultimate mutagenic outcome depends on the competition between DNA replication, which can fix the mutation, and DNA repair, which can reverse the premutational lesion.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Preliminary Studies on 5-Bromouracil's Effect on Phage T4

This technical guide delves into the foundational studies investigating the mutagenic effects of this compound (5-BU) on bacteriophage T4. This compound, a halogenated derivative of uracil, serves as a base analog of thymine (B56734) and is a potent tool for inducing specific types of DNA mutations. Understanding its mechanism of action in a model system like phage T4 has been pivotal in the fields of genetics and molecular biology. This document provides a detailed overview of the core mutagenic mechanism, experimental protocols from key preliminary studies, and the quantitative data that emerged from this research.

Core Mechanism of this compound Mutagenesis

This compound's mutagenic properties stem from its ability to be incorporated into DNA in place of thymine (T) and its propensity for tautomeric shifts, which alter its base-pairing characteristics.[1] The mutagenic process can be summarized in two primary pathways:

-

Incorporation Error: 5-BU, in its common keto tautomer, pairs with adenine (B156593) (A), mimicking thymine. During DNA replication, it can be incorporated opposite an adenine on the template strand.

-

Replication Error: Once incorporated, 5-BU can undergo a tautomeric shift from its common keto form to a rarer enol or ionized form.[1][2] In this state, it preferentially pairs with guanine (B1146940) (G) instead of adenine.[2] If this mispairing occurs just before or during a subsequent round of DNA replication, a guanine will be inserted into the new DNA strand opposite the 5-BU. In the next replication cycle, this guanine will correctly pair with cytosine (C), completing the transition mutation from an A-T base pair to a G-C base pair.[2]

This mechanism, first proposed by Watson and Crick, suggests that mutations arise from base-pairing mistakes during DNA duplication. The higher rate of tautomerization of 5-BU compared to thymine is believed to be the reason for its mutagenicity. In the context of phage T4, this compound preferentially induces A-T → G-C transitions.

Further complexity is introduced by the host cell's DNA repair mechanisms. Lesions resulting from 5-BU incorporation, such as the formation of apyrimidinic (AP) sites after dehalogenation, can be processed by repair systems like the SOS response, which involves proteins such as RecA.

Caption: Figure 1: Molecular Mechanism of this compound Induced A-T to G-C Transition.

Key Experimental Protocols

The foundational experiments by Terzaghi, Streisinger, and Stahl provided direct evidence for the mutagenic mechanism of 5-BU in phage T4. They demonstrated that phage particles containing incorporated 5-BU exhibit a high mutation rate when allowed to duplicate in the absence of the analog, a phenomenon termed "clean-growth" mutagenesis.

Materials and Strains

-

Phage Strain: T4B.

-

Bacterial Strains: Escherichia coli B (for general propagation) and E. coli B3 (a thymine-requiring auxotroph used for efficient 5-BU incorporation).

-

Media:

-

Broth: 10 gm Bacto-tryptone, 5 gm NaCl per 1 liter of H₂O.

-

Agar (Bottom and Top): Broth supplemented with 1.1% and 0.7% Bacto-agar, respectively.

-

M9 Minimal Medium: Per 1 liter of H₂O: 7 gm Na₂HPO₄, 3 gm KH₂PO₄, 1 gm NH₄Cl. Autoclaved and supplemented with 4 gm glucose, 10⁻³M MgSO₄, and 10⁻⁴M CaCl₂.

-

Experimental Workflow: Clean-Growth Reversion Assay

The core of the experiment was to grow 5-BU-revertible e mutant phage in the presence of 5-BU, isolate the resulting phage particles (which now contain 5-BU in their DNA), and then infect bacteria in a medium containing thymine (a "clean growth" environment) to observe the reversion to the wild-type (e⁺) phenotype.

Caption: Figure 2: Experimental Workflow for Clean-Growth Mutagenesis.

Detailed Protocol Steps

-

Phage Growth in 5-BU: E. coli B cells were grown to a concentration of 2 x 10⁸ per ml in aerated broth at 37°C. These were infected with a 5-BU-revertible e mutant at a low multiplicity of infection (MOI) of 0.05.

-

Lysis and Collection: At 19 minutes post-infection for 5-BU-grown phage (or 17 minutes for thymine-grown controls), chloroform was added to lyse the infected cells.

-

Purification: The aqueous phase was centrifuged, and the pellet was resuspended in broth. This wash step was repeated twice.

-

Final Lysis: Egg white lysozyme (B549824) (10 µg/ml) was added, and the cultures were incubated for 10 minutes at 37°C.

-

Assay: The resulting lysate, containing the progeny phage, was immediately assayed for the total number of phage particles and the number of e⁺ revertants.

Quantitative Data Presentation

The results from the clean-growth experiments demonstrated that two classes of mutants exist. One class reverts only when 5-BU is present in the growth medium, while the other class (e.g., eC4 and eC9) shows a high frequency of reversion after the 5-BU has been incorporated into the DNA and the phage is subsequently grown in a 5-BU-free environment. This supports the hypothesis that the incorporated 5-BU base is the cause of the mutation in the subsequent replication cycle.

The quantitative data for the reversion of six different e mutants are summarized below. "Before Anti-selection" refers to the initial stock, and "After Anti-selection and clean growth" refers to the phage population after a cycle of replication in the absence of 5-BU.

| Mutant | Origin | e⁺ frequency x 10⁻⁶ in 5-BU Stocks | e⁺ frequency x 10⁻⁶ in Thymine Stocks | Ratio after clean growth: After/Before | Ratio in 5-BU stocks: 5-BU/Thymine |

| Before Anti-selection | After Anti-selection and clean growth | Before Anti-selection | After Anti-selection and clean growth | ||

| eC3 | 2AP | 70 | 1.2 | 1.5 | 2.0 |

| eC4 | 2AP | 180 | 620 | 0.6 | 3.6 |

| eC9 | 2AP | 150 | 110 | 6.9 | 1.5 |

| eD1 | 5BU | 250 | 2.1 | 1.1 | 3.6 |

| eD50 | 5BU | 100 | 2.0 | 0.7 | 1.2 |

| eD55 | 5BU | 110 | 3.3 | 1.2 | 2.5 |

Table adapted from Terzaghi, Streisinger, and Stahl (1962). "2AP" indicates the mutant was originally induced by 2-aminopurine.

Data Interpretation:

-

Mutants eC4 and eC9 show a significant increase in the frequency of e⁺ revertants after clean growth (Ratio after clean growth > 1). This indicates that the mutation likely happens during replication when the incorporated 5-BU mispairs.

-

The other four mutants show a ratio close to zero, meaning they revert primarily when 5-BU is present in the environment as a free nucleotide, likely through an incorporation error mechanism.

-

The high ratio for eC4 and eC9 in the final column confirms that their reversion is strongly induced by 5-BU compared to thymine.

Conclusion

The preliminary studies on the effect of this compound on phage T4 were instrumental in confirming the base-pairing mistake hypothesis of mutagenesis. Through elegantly designed clean-growth experiments, researchers demonstrated that 5-BU exerts its mutagenic effect primarily after it has been incorporated into the DNA backbone. The quantitative data from these experiments allowed for the classification of different mutant types and provided strong support for the theory of tautomerization-induced A-T to G-C transitions. This foundational work has been critical for the subsequent development of mutagens as tools in genetic research and for understanding the molecular basis of mutation.

References

The Dual-Edged Sword: An In-depth Technical Guide to 5-Bromouracil's Impact on DNA Structure and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromouracil (5-BU), a synthetic analog of the DNA base thymine (B56734), presents a fascinating case study in molecular deception. Its structural similarity allows it to be readily incorporated into the DNA helix, yet the subtle substitution of a methyl group with a bromine atom triggers a cascade of events with profound implications for DNA structure, metabolism, and genetic stability. This technical guide provides a comprehensive overview of the multifaceted impact of this compound, detailing its incorporation into DNA, the resultant structural perturbations, its metabolic fate, and its potent mutagenic activity. We delve into the underlying molecular mechanisms, including tautomeric shifts and the cellular response to 5-BU-induced DNA lesions. This document also provides detailed experimental protocols for key assays and summarizes quantitative data to serve as a valuable resource for researchers in molecular biology, toxicology, and pharmacology.

Introduction

This compound is a halogenated pyrimidine (B1678525) that acts as an antimetabolite and a powerful experimental mutagen.[1] Its significance in research stems from its ability to induce specific types of DNA mutations, primarily A•T to G•C and G•C to A•T transitions, providing a valuable tool for studying the mechanisms of mutagenesis and DNA repair.[1] Furthermore, its deoxyriboside derivative, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), is utilized in therapeutic applications, including cancer treatment.[1] This guide will explore the core aspects of this compound's interaction with the cellular machinery, from its initial metabolic activation to its ultimate impact on the integrity of the genetic code.

Incorporation of this compound into DNA

As a thymine analog, this compound can be salvaged and metabolized by cellular pathways that normally process pyrimidines. The key steps involve its conversion to the deoxynucleoside, 5-bromo-2'-deoxyuridine (BrdU), and subsequent phosphorylation to 5-bromo-2'-deoxyuridine triphosphate (BrdUTP). This activated form can then be utilized by DNA polymerases as a substrate during DNA replication, where it is incorporated into the nascent DNA strand in place of thymidine (B127349).

Metabolic Activation Pathway

The primary pathway for the activation of this compound involves the following enzymatic steps:

-

This compound → 5-Bromo-2'-deoxyuridine (BrdU): This conversion is catalyzed by the enzyme thymidine phosphorylase .[2]

-

BrdU → 5-Bromo-2'-deoxyuridine monophosphate (BrdUMP): This phosphorylation is carried out by thymidine kinase .

-

BrdUMP → 5-Bromo-2'-deoxyuridine diphosphate (B83284) (BrdUDP): This step is catalyzed by thymidylate kinase .

-

BrdUDP → 5-Bromo-2'-deoxyuridine triphosphate (BrdUTP): The final phosphorylation to the active triphosphate form is mediated by nucleoside diphosphate kinase .

The resulting BrdUTP is then available as a substrate for DNA polymerases.

Figure 1: Metabolic activation pathway of this compound for DNA incorporation.

Impact on DNA Structure and Mutagenesis

The mutagenic properties of this compound are a direct consequence of its ability to exist in different tautomeric forms, which alters its base-pairing properties.

Tautomerism and Mispairing

This compound can exist in three tautomeric forms: the common keto form, and the rarer enol and anionic forms.[1]

-

Keto form: In its stable keto form, this compound behaves like thymine and correctly pairs with adenine (B156593) (A). This allows for its initial incorporation into DNA opposite an adenine residue.

-

Enol and Anionic forms: Through a tautomeric shift, this compound can adopt the enol or anionic form. In these states, it preferentially pairs with guanine (B1146940) (G).

This tautomeric ambiguity is the root of its mutagenic effect. If this compound is in its enol or anionic form during DNA replication, it will direct the incorporation of a guanine instead of an adenine in the newly synthesized strand. This results in a 5-BU•G mispair.

Induction of Transition Mutations

The formation of a 5-BU•G mispair can lead to a stable A•T to G•C transition mutation in subsequent rounds of DNA replication. The process unfolds as follows:

-

Incorporation: this compound (in its keto form) is incorporated opposite adenine.

-

Tautomeric Shift and Mispairing: In the next round of replication, the incorporated this compound undergoes a tautomeric shift to its enol or anionic form and pairs with guanine.

-

Replication of the Mispair: The DNA polymerase incorporates guanine into the new strand opposite the this compound.

-

Fixation of the Mutation: In a subsequent replication cycle, this newly incorporated guanine will correctly pair with cytosine, completing the A•T to G•C transition.

Conversely, if a free BrdUTP molecule is in its enol or anionic form at the time of incorporation, it can be inserted opposite a guanine in the template strand. In the following replication round, this this compound (now likely in its keto form) will pair with adenine, leading to a G•C to A•T transition.

Figure 2: Logical workflow for A•T to G•C transition induced by this compound.

Cellular Repair of this compound-Induced Lesions

The cell possesses sophisticated DNA repair mechanisms to counteract the effects of base analogs like this compound. The primary pathway involved in the removal of 5-BU from DNA is Base Excision Repair (BER) .

The process is initiated by uracil-DNA glycosylase (UDG) , which can recognize and excise the brominated base from the DNA backbone, leading to the formation of an apurinic/apyrimidinic (AP) site. This AP site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

Interestingly, a significant portion of 5-BU-induced mutagenesis in E. coli (approximately 80%) is thought to occur via the misrepair of these lesions. The formation of AP sites is a critical step in this process, as demonstrated by the several-fold increase in BU-induced mutations in mutants defective in AP endonuclease.

Figure 3: Simplified pathway of base excision repair for this compound lesions.

Quantitative Data on this compound Mutagenesis

The mutagenic potency of this compound has been quantified in various experimental systems. The following tables summarize key quantitative findings.

Table 1: In Vitro Miscoding Frequencies of this compound by DNA Polymerases

| DNA Polymerase | Mispair | Relative Mispairing Frequency | Reference |

| E. coli DNA Polymerase I | dGTP:dB | 2-4-fold higher than dGTP:T | N/A |

| T4 DNA Polymerase | 5-BU:G | At least 40-fold higher than T:G (in G•C→A•T pathway) | N/A |

| T4 DNA Polymerase | 5-BU:G | 2.5-fold higher than T:G (in A•T→G•C pathway) | N/A |

Table 2: Factors Influencing this compound Mutagenesis

| Factor | Observation | Reference |

| Deoxyribonucleotide Pool Imbalance | High concentrations of thymidine, leading to increased dTTP and dGTP levels, enhance 5-BU mutagenesis. | |

| DNA Repair Deficiency | E. coli mutants defective in AP endonuclease (xthA) show a several-fold increase in BU-induced mutation frequency. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

Ames Test for Mutagenicity of this compound

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacterial strains with preexisting mutations.

Objective: To determine if this compound can induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium (e.g., TA100, which is sensitive to base-pair substitutions).

Methodology:

-

Strain Preparation: Grow an overnight culture of S. typhimurium TA100 in nutrient broth.

-

Test Mixture Preparation: In a sterile tube, combine the S. typhimurium culture, a trace amount of histidine and biotin (B1667282) (to allow for initial growth), and varying concentrations of this compound. A control tube without this compound is also prepared. For assessing the need for metabolic activation, a rat liver extract (S9 mix) can be included.

-

Plating: The test mixture is added to molten top agar (B569324) and poured onto a minimal glucose agar plate (lacking histidine).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number of spontaneous revertants on the control plate. A significant, dose-dependent increase in the number of revertant colonies indicates that this compound is mutagenic.

Figure 4: Experimental workflow for the Ames test with this compound.

In Vitro DNA Polymerase Fidelity Assay

This assay measures the accuracy of DNA synthesis by a purified DNA polymerase in the presence of a this compound-containing template or BrdUTP.

Objective: To quantify the misincorporation frequency of a nucleotide opposite this compound or the incorporation of BrdUMP opposite a specific template base.

Methodology:

-

Template-Primer Design: A synthetic DNA oligonucleotide template containing a single this compound at a known position is annealed to a labeled primer (e.g., with 32P).

-

Polymerase Reaction: The template-primer is incubated with a purified DNA polymerase, a mixture of dNTPs (including the one being tested for misincorporation), and the necessary reaction buffer.

-

Product Separation: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Quantification: The amount of extended primer (correct incorporation) and the amount of product corresponding to misincorporation are quantified using autoradiography or phosphorimaging.

-

Calculation of Fidelity: The fidelity is calculated as the ratio of the rate of correct nucleotide incorporation to the rate of incorrect nucleotide incorporation.

Detection of this compound in DNA via HPLC

High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of this compound incorporated into cellular DNA.

Objective: To determine the level of this compound substitution for thymine in a DNA sample.

Methodology:

-

DNA Isolation: Genomic DNA is isolated from cells or tissues that have been exposed to this compound or BrdU.

-

DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides or bases.

-

HPLC Analysis: The hydrolysate is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a UV detector.

-

Quantification: The amount of this compound (or BrdU) is quantified by comparing its peak area to that of a known standard. The levels of the normal DNA bases are also measured to determine the percentage of thymine substitution.

Conclusion

This compound serves as a powerful molecular probe, offering deep insights into the fundamental processes of DNA replication, repair, and mutagenesis. Its ability to mimic thymine allows it to infiltrate the genome, while its inherent electronic instability leads to predictable and detectable mutagenic outcomes. For researchers, this compound remains an invaluable tool for dissecting the intricate mechanisms that safeguard genomic integrity. For drug development professionals, understanding the pathways of its activation, mutagenic action, and cellular repair provides a framework for designing more effective and targeted antimetabolite therapies. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further investigation into the complex and enduring legacy of this potent base analog.

References

Methodological & Application

Application Notes and Protocols for Inducing Mutations in E. coli using 5-Bromouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromouracil (5-BU) is a synthetic analog of the DNA base thymine (B56734) that can be utilized to induce mutations in Escherichia coli for various research applications, including the study of DNA repair mechanisms, directed evolution, and the generation of strains with novel phenotypes. This document provides detailed protocols for inducing mutations in E. coli using 5-BU, an overview of the underlying molecular mechanisms, and quantitative data on expected mutation frequencies.

Introduction

This compound is a powerful chemical mutagen that exerts its effect by being incorporated into DNA in place of thymine during replication.[1] Its mutagenic properties stem from its ability to undergo tautomeric shifts more readily than thymine. In its common keto form, 5-BU pairs with adenine (B156593). However, it can shift to a rarer enol form, which allows it to mispair with guanine (B1146940).[2] This leads to transition mutations, specifically A:T to G:C and G:C to A:T base pair substitutions, after subsequent rounds of DNA replication.[1] The efficiency of 5-BU-induced mutagenesis is influenced by the host's DNA repair systems, particularly the Mismatch Repair (MMR) pathway.

Molecular Mechanism of this compound Mutagenesis

The primary mechanism of this compound mutagenesis involves the following steps:

-

Incorporation: As a thymine analog, this compound (in its deoxyriboside form, 5-bromodeoxyuridine or BrdU) is readily incorporated into newly synthesized DNA strands opposite adenine residues.

-

Tautomeric Shift: Once incorporated, 5-BU can undergo a tautomeric shift from its usual keto form to the rarer enol form.

-

Mispairing: In its enol form, 5-BU can form a stable base pair with guanine during the next round of DNA replication.

-

Mutation Fixation: In subsequent replication cycles, the guanine that was mispaired with 5-BU will template the incorporation of a cytosine in the complementary strand. This results in a permanent A:T to G:C transition mutation. Conversely, if 5-BU in its enol form is present in the nucleotide pool, it can be misincorporated opposite a guanine in the template strand, leading to a G:C to A:T transition.

The cell's Mismatch Repair (MMR) system can recognize and repair mismatches, including those involving 5-BU. However, high concentrations of 5-BU or defects in the MMR pathway can lead to an increased frequency of mutation fixation.[3]

Data Presentation

The following table summarizes expected mutation frequencies in E. coli based on different experimental conditions. It is important to note that specific mutation frequencies can vary depending on the E. coli strain, the specific gene target, and the precise experimental conditions.

| E. coli Strain | This compound Concentration | Exposure Time | Selection Marker | Mutation Frequency (per 10^8 cells) | Reference |

| K-12 | 20 µg/mL | 24 hours | Rifampicin Resistance | ~50-200 | Fictional Data for Illustration |

| B/r | 50 µg/mL | 48 hours | Streptomycin Resistance | ~300-800 | Fictional Data for Illustration |

| DH5α | 10 µg/mL | 12 hours | Nalidixic Acid Resistance | ~20-100 | Fictional Data for Illustration |

Note: The data in this table is illustrative. Researchers should perform pilot experiments to determine the optimal 5-BU concentration and exposure time for their specific E. coli strain and desired mutation rate.

Experimental Protocols

Protocol 1: Liquid Culture Mutagenesis

This protocol describes the induction of mutations in a liquid culture of E. coli.

Materials:

-

E. coli strain of interest

-

Luria-Bertani (LB) broth

-

M9 minimal medium (or other appropriate minimal medium)

-

This compound (light-sensitive, handle accordingly)

-

Sterile culture tubes and flasks

-

Incubator shaker

-

Spectrophotometer

-

Centrifuge and sterile centrifuge tubes

-

Sterile phosphate-buffered saline (PBS) or M9 salts for washing

-

Selective agar (B569324) plates (e.g., LB agar with an antibiotic for selecting mutants)

-

Non-selective agar plates (for determining viable cell count)

Procedure:

-

Prepare an Overnight Culture: Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth. Incubate overnight at 37°C with shaking (200-250 rpm).

-

Inoculate Experimental Culture: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of approximately 0.4-0.6).

-

Introduce this compound: Add this compound to the culture to the desired final concentration (a starting concentration of 20 µg/mL is recommended for initial experiments). Wrap the flask in aluminum foil to protect it from light.

-

Incubation with Mutagen: Continue to incubate the culture under the same conditions for a defined period (e.g., for a duration equivalent to 1-2 cell divisions, typically 1-2 hours for E. coli in rich media).

-

Remove Mutagen: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash Cells: Discard the supernatant and resuspend the cell pellet in an equal volume of sterile PBS or M9 salts. Repeat the centrifugation and washing step at least two more times to ensure complete removal of the this compound.

-

Outgrowth: Resuspend the final cell pellet in fresh LB broth and incubate for a period to allow for the fixation of mutations and the expression of the mutant phenotype (e.g., 1-2 hours).

-

Plating for Mutants and Viable Count:

-

Viable Count: Prepare a serial dilution of the culture in sterile PBS or M9 salts. Plate appropriate dilutions onto non-selective agar plates to determine the total number of viable cells.

-